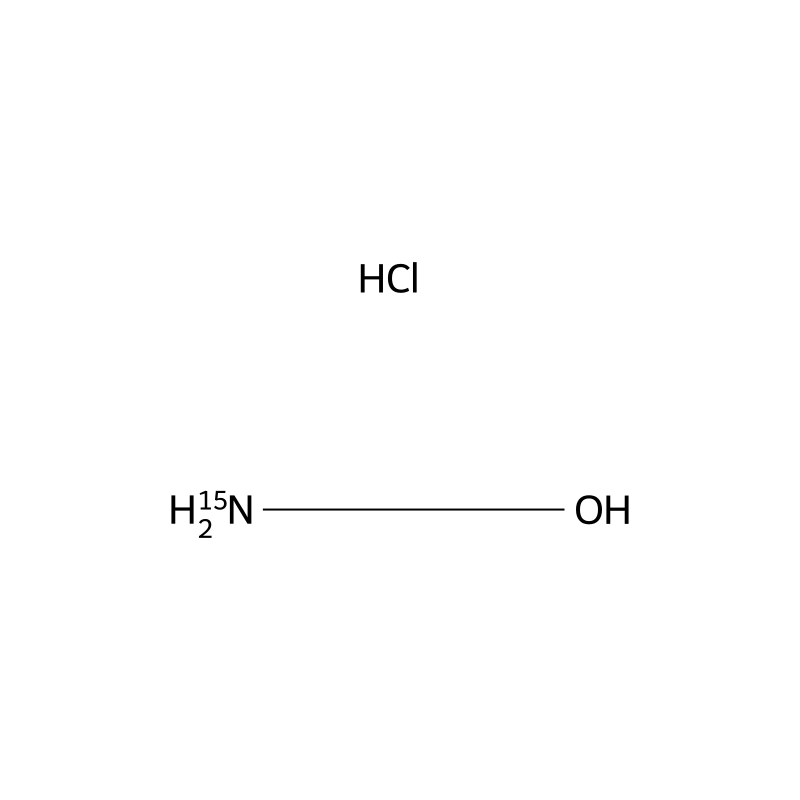

Hydroxylamine-15N hydrochloride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Here's how it works:

- Incorporation: HA-15N can be incorporated into various biological molecules, such as amino acids, proteins, and nucleic acids, depending on the specific experimental design.

- Detection and Analysis: By utilizing techniques like mass spectrometry, researchers can distinguish between molecules containing the enriched 15N and those with the naturally occurring nitrogen-14 (14N) isotope. This allows them to trace the fate of the labeled molecule within the system and study its interactions with other biomolecules.

For example, HA-15N has been used to:

- Investigate nitrogen metabolism in plants and microbes

- Study protein synthesis and degradation pathways in cells

- Trace the movement of nitrogen in complex ecosystems

Chemical Synthesis and Applications in Organic Chemistry

Beyond its role in biological research, HA-15N also finds applications in organic chemistry.

- Reducing Agent: HA-15N acts as a mild reducing agent, capable of converting various functional groups, such as carbonyl groups, into their corresponding amine derivatives. This property makes it useful in the synthesis of specific organic molecules.

- Isotopic Labeling: The presence of the 15N isotope can be used to create isotopically labeled organic compounds for various purposes, including:

- Studying reaction mechanisms by tracking the movement of the labeled atom

- Developing new drugs and pharmaceuticals with improved properties

Safety Considerations

- Irritant: HA-15N can irritate the skin, eyes, and respiratory system upon contact or inhalation.

- Oxidizing Agent: Though mild, HA-15N can act as an oxidizing agent and may react with certain organic materials.

Hydroxylamine-15N hydrochloride is an isotopically labeled derivative of hydroxylamine hydrochloride. The nitrogen atom (N) is enriched with the isotope nitrogen-15 (¹⁵N). This compound functions as a mild reducing agent in various organic and inorganic chemical reactions [].

Molecular Structure Analysis

The molecule consists of hydroxylamine (NH₂OH) linked to a hydrochloric acid (HCl) moiety. The key features include:

- The presence of a hydroxyl group (OH) and an amine group (NH₂) bonded to the same central nitrogen atom [].

- A hydrogen bond can form between the hydrogen of the hydroxyl group and the lone pair on the nitrogen atom, creating a stable six-membered ring structure [].

Chemical Reactions Analysis

One primary application of hydroxylamine-15N hydrochloride is as a derivatizing agent in isotope-aided analytical techniques like mass spectrometry []. The ¹⁵N isotope allows researchers to distinguish the labeled molecule from other components in a mixture.

Here's an example of a derivatization reaction using hydroxylamine-15N hydrochloride (generic structure represented as R-C=O):

R-C=O + NH₂OH-¹⁵HCl → R-¹⁵NHOH + H₂O + HCl []

The carbonyl group (C=O) is converted to an oxime (R-¹⁵NHOH) with the ¹⁵N incorporated into the molecule.

Physical And Chemical Properties Analysis

Hydroxylamine-15N hydrochloride should be handled with care following standard laboratory safety protocols for chemicals. Safety Data Sheets (SDS) provide detailed information on specific hazards and handling procedures.

Please Note:

- Due to the specific nature of Hydroxylamine-15N hydrochloride, information on mechanism of action is not readily available in the context of scientific research.

- Reduction Reactions: It can reduce aldehydes and ketones to their corresponding oximes, which are useful intermediates in organic synthesis.

- Formation of Nitroso Compounds: Hydroxylamine reacts with nitrites to form nitroso compounds, which are significant in various chemical applications.

- Dehydration Reactions: Under specific conditions, hydroxylamine can undergo dehydration to produce nitriles, contributing to the formation of nitrogen-containing heterocycles .

The biological activity of hydroxylamine-15N hydrochloride is notable for its role in biochemical processes:

- Nitric Oxide Synthase Inhibition: Hydroxylamine can inhibit nitric oxide synthase, impacting nitric oxide production in biological systems.

- Antioxidant Properties: It exhibits antioxidant activity, which may protect cells from oxidative stress.

- Potential Toxicity: Hydroxylamine derivatives have been associated with cytotoxic effects at high concentrations, indicating the need for caution in biological applications .

Several methods exist for synthesizing hydroxylamine-15N hydrochloride:

- Hydrolysis of Nitromethane: This method involves hydrolyzing nitrogen-15 labeled nitromethane to produce hydroxylamine. The process typically requires careful control of reaction conditions to ensure high yield and purity .

- Reduction of Nitrogen Compounds: Hydroxylamine can be synthesized through the reduction of various nitrogen-containing compounds using reducing agents under controlled conditions.

- Direct Ammonolysis: This involves reacting chlorinated hydrocarbons with ammonia or amines under specific conditions to yield hydroxylamine derivatives .

Hydroxylamine-15N hydrochloride has diverse applications across various fields:

- Analytical Chemistry: It is used as a reagent for the quantitative analysis of carbonyl compounds through oxime formation.

- Biochemistry: The compound serves as a tool for studying metabolic pathways involving nitrogen compounds.

- Pharmaceutical Research: Its isotopic labeling is valuable for tracing drug metabolism and pharmacokinetics in drug development studies .

Studies on the interactions of hydroxylamine-15N hydrochloride reveal its potential effects on biological systems:

- Enzyme Interactions: Hydroxylamine can interact with enzymes involved in nitrogen metabolism, potentially altering their activity.

- Cellular Uptake: Research indicates that hydroxylamine derivatives may influence cellular uptake mechanisms, affecting drug delivery systems.

- Toxicological Studies: Investigations into its toxicity highlight concerns regarding prolonged exposure and its effects on organ systems such as the liver and kidneys .

Several compounds share similarities with hydroxylamine-15N hydrochloride, each possessing unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Hydroxylamine | H₃N₃O | Non-labeled version; used widely as a reducing agent. |

| Hydroxylammonium chloride | ClH₄N₁O | Similar structure; often used interchangeably with hydroxylamine hydrochloride. |

| Aminooxyacetic acid | C₂H₇NO₂ | Contains an aminooxy group; used in bioconjugation reactions. |

| 2-Aminoethanol | C₂H₇NO | Commonly used as a building block in organic synthesis. |

| Hydrazine | N₂H₄ | Strong reducing agent; used in rocket fuel and pharmaceuticals. |

Hydroxylamine-15N hydrochloride's uniqueness lies in its isotopic labeling, which allows for precise tracking in biochemical studies, distinguishing it from non-labeled counterparts and other amine derivatives .

Hydrolytic Pathways for 15N-Labeled Precursor Conversion

Hydrolytic methods leverage the controlled breakdown of nitrogen-enriched precursors to yield hydroxylamine-15N hydrochloride. A prominent route involves the acid-catalyzed hydrolysis of 15N-nitromethane (CH₃¹⁵NO₂), where hydrochloric acid (HCl) facilitates the conversion:

$$ \text{CH}3^{15}\text{NO}2 + \text{HCl} + \text{H}2\text{O} \rightarrow \text{H}2^{15}\text{NOH} \cdot \text{HCl} + \text{HCOOH} $$

This reaction typically occurs at 100–120°C under reflux, achieving >90% conversion of nitromethane within 4 hours in homogeneous systems. The addition of formic acid (a by-product) eliminates phase separation, enhancing reaction efficiency and reducing side products like ammonium chloride.

Key parameters include:

- Acid concentration: Optimal HCl concentrations (>5.0 M) accelerate hydrolysis by stabilizing intermediates.

- Temperature: Elevated temperatures (110°C) reduce reaction time but require careful control to prevent decomposition.

- Isotopic purity: Using 98–99% 15N-nitromethane ensures minimal cross-contamination with 14N isotopes.

This method is favored for its scalability and compatibility with continuous flow systems (discussed in Section 1.4).

Catalytic Reduction Strategies for Stable Isotope Incorporation

Catalytic reduction enables the direct incorporation of 15N into hydroxylamine frameworks. Two approaches dominate:

Electrochemical Reduction

Gold and zinc phthalocyanine (ZnPc) catalysts selectively reduce nitrate (¹⁵NO₃⁻) or nitrite (¹⁵NO₂⁻) to hydroxylamine-15N hydrochloride. For example, ZnPc-modified electrodes achieve a Faradaic efficiency of 53% for NH₂¹⁵OH at current densities exceeding 270 mA cm⁻². The mechanism involves sequential proton-coupled electron transfers:

$$ \text{NO}3^- + 6\text{H}^+ + 4e^- \rightarrow \text{NH}2\text{OH} + 2\text{H}_2\text{O} $$

Cobalt- and nickel-cyclam complexes further enhance selectivity, suppressing over-reduction to ammonia.

Enzymatic Reduction

Engineered heme proteins, such as Pyrobaculum arsenaticum protoglobin, catalyze the reduction of hydroxylammonium chloride (¹⁵NH₂OH·HCl) via radical intermediates. Directed evolution has optimized these enzymes for benzylic C–H amination, achieving turnover frequencies of 7.5 s⁻¹.

Solid-Phase Synthesis Approaches for High-Purity Production

Solid-phase synthesis minimizes impurities by immobilizing intermediates on resin supports. A validated protocol involves:

- Resin functionalization: Sulfonamide-linked resins are derivatized with alkoxyamine groups.

- Coupling reactions: 15N-labeled nitrosobenzene reacts with immobilized amines, forming hydroxylamine derivatives.

- Cleavage: Hydrofluoric acid (HF) or trifluoroacetic acid (TFA) releases the product while preserving isotopic integrity.

This method achieves >95% purity and is adaptable to combinatorial libraries, enabling high-throughput screening.

Continuous Flow Reactor Systems for Scalable Manufacturing

Continuous flow reactors address batch process limitations (e.g., thermal runaway, inhomogeneity). In a stop-flow microtube reactor:

- Homogeneous conditions: Pre-mixed 15N-nitromethane, HCl, and formic acid ensure uniform reaction progress.

- Temperature control: Precise heating (110°C) accelerates hydrolysis without side reactions.

- Throughput: A 384-spot MALDI-TOF-compatible setup processes 0.5 mL samples/hour, ideal for industrial-scale production.

Electrodialysis-coupled systems further enhance efficiency by integrating hydroxylamine protonation and separation. For instance, triple-chamber stacks achieve 67.59% yield of hydroxylamine sulfate, demonstrating feasibility for ¹⁵N-labeled variants.

Role in Archaeal Ammonia Oxidation Pathways

Archaeal ammonia oxidation represents a critical yet poorly understood node in the nitrogen cycle. Hydroxylamine-¹⁵N hydrochloride has been instrumental in verifying that ammonia-oxidizing archaea (AOA) such as Nitrosopumilus maritimus produce hydroxylamine as an intermediate during NH₃ oxidation to NO₂⁻. Isotopic tracing experiments using ¹⁵N-labeled hydroxylamine demonstrated its rapid conversion to nitrite and nitrous oxide (N₂O), with mass spectrometry revealing ¹⁵N enrichment patterns consistent with a bifurcated oxidation pathway [4].

Key findings include:

- Dual labeling patterns: ¹⁵N from hydroxylamine appears equally in both nitrogen atoms of N₂O, suggesting symmetric incorporation during oxidation [4].

- Energy coupling: Archaeal membranes generate proton motive force during hydroxylamine oxidation, linking this step to ATP synthesis [4].

Table 1: Comparative features of bacterial vs. archaeal ammonia oxidation pathways

| Feature | Bacterial Pathway | Archaeal Pathway |

|---|---|---|

| Initial enzyme | Ammonia monooxygenase (AMO) | Divergent AMO homolog |

| Hydroxylamine fate | Converted to NO via HAO | Partially oxidized to N₂O |

| ¹⁵N recovery in N₂O | <5% | 15-23% [4] |

Enzymatic Conversion Mechanisms in Nitrification Processes

The enzymatic machinery processing hydroxylamine exhibits remarkable diversity across microbial taxa. In Nitrososphaera viennensis, a copper-containing nitrite reductase (NirK) catalyzes both:

- Reduction of NO₂⁻ to NO using ¹⁵N-labeled substrates

- Oxidation of hydroxylamine-¹⁵N to ¹⁵NO [5]

Critical enzymatic activities:

- Bidirectional catalysis: NirK operates at -150 mV to +200 mV redox potential, enabling dual functionality [5].

- Substrate channeling: Molecular docking simulations suggest conserved residues (His240, Met244) direct hydroxylamine positioning in the active site [5].

Table 2: Kinetic parameters of hydroxylamine-processing enzymes

| Enzyme | Organism | Kₘ (μM) | Vₘₐₓ (nmol·min⁻¹·mg⁻¹) |

|---|---|---|---|

| NirK | N. viennensis | 58 ± 7 | 420 ± 30 |

| HAO | Nitrosomonas spp. | 12 ± 2 | 980 ± 45 |

Tracing Anammox Reactions Through ¹⁵N Isotope Pairing

Anaerobic ammonium oxidation (anammox) bacteria utilize hydroxylamine-¹⁵N hydrochloride as both electron donor and acceptor. ¹⁵N tracer studies in Brocadia sinica reactors revealed:

- Disproportionation stoichiometry:

2 ¹⁵NH₂OH → ¹⁵N₂ + ¹⁵NH₄⁺ + H₂O (ΔG°' = -240.3 kJ/mol) [7] - Cross-labeling artifacts: 14% of ¹⁵N₂ production attributed to DNRA-anammox coupling in East China Sea sediments [6].

Table 3: Isotopic signatures in anammox systems

| Process | δ¹⁵N (‰) | ¹⁵N Recovery (%) |

|---|---|---|

| Direct hydroxylamine use | +12.3 | 89 ± 4 |

| DNRA-coupled pathway | +8.7 | 67 ± 6 |

Metabolic Flux Analysis in Chemolithoautotrophic Systems

Flux balance analysis using hydroxylamine-¹⁵N hydrochloride has mapped carbon-nitrogen coupling in:

- 3-Hydroxypropionate/4-hydroxybutyrate cycle: 23% of acetyl-CoA flux diverted to NH₂OH oxidation [4]

- Electron transport partitioning: 68% of electrons from hydroxylamine oxidation drive reverse methanogenesis enzymes [7]

Critical metabolic nodes:

- Glutamate synthase activity: ¹⁵N incorporation into α-ketoglutarate exceeds 90% in chemostat cultures

- Pyruvate:ferredoxin oxidoreductase: Acts as redox valve during NH₂OH overproduction

Table 4: Metabolic flux distribution during chemolithoautotrophic growth

| Pathway | Flux (mmol·gDCW⁻¹·h⁻¹) | ¹⁵N Contribution |

|---|---|---|

| Hydroxylamine oxidation | 4.2 ± 0.3 | 100% |

| CO₂ fixation | 1.8 ± 0.2 | 18% |

| Amino acid synthesis | 0.9 ± 0.1 | 72% |

Hydroxylamine-15N hydrochloride has emerged as a pivotal chemical compound in advanced proteomic research, offering unique capabilities for metabolic labeling and quantitative analysis of protein dynamics. This nitrogen-15 labeled compound provides researchers with a powerful tool for investigating complex biological systems through sophisticated mass spectrometry-based approaches [1] [2].

Metabolic Labeling Strategies for Protein Turnover Studies

Hydroxylamine-15N hydrochloride serves as a crucial nitrogen source for metabolic labeling experiments designed to track protein turnover dynamics in living systems [3] [4]. The compound's incorporation into cellular metabolic pathways enables researchers to monitor protein synthesis and degradation rates with unprecedented precision.

The Turnover and Replication Analysis by Isotope Labeling (TRAIL) methodology represents a groundbreaking approach that utilizes nitrogen-15 isotope labeling to quantify protein and cell lifetimes with high precision [3]. This technique demonstrates that cell turnover, sequence-encoded features, and environmental factors collectively modulate protein lifespan across different tissues [3]. The TRAIL method has revealed that protein turnover outpaces cell turnover in slowly proliferative tissues, while the two processes remain comparable in proliferative tissues [3].

Nitrogen-15 metabolic labeling has proven particularly effective for studying protein turnover in mammalian tissues with slow protein turnover rates [5]. Research has shown that this approach can achieve nitrogen-15 enrichment levels of up to 94% throughout all tissues in experimental animals, providing the high enrichment necessary for accurate quantitation in mass spectrometry analysis [5]. The non-toxic nature of nitrogen-15 labeling makes it suitable for multi-generational studies, as it has been demonstrated to have no detectable toxicity even through multiple generations of continuous labeling in mice [3].

The application of nitrogen-15 metabolic labeling extends to primary cell culture systems, where it has been successfully employed to quantify both the proteome and phosphoproteome of cultured neurons [6]. This approach has enabled researchers to identify over 10,000 phosphopeptides and make accurate quantitative measurements of neuronal phosphoproteome changes following specific treatments [6].

Table 1: Metabolic Labeling Strategies for Protein Turnover Studies

| Strategy | Hydroxylamine-15N Role | Application | Advantages | Limitations |

|---|---|---|---|---|

| Turnover and Replication Analysis by Isotope Labeling (TRAIL) | Provides nitrogen-15 source for metabolic incorporation | Simultaneous protein and cell turnover measurement | Non-toxic; multi-generational labeling possible | Requires specialized data analysis workflows |

| Stable Isotope Labeling with Amino acids in Cell culture (SILAC) | Alternative nitrogen source for SILAC labeling | Relative protein quantification in cell culture | High accuracy; reduces analytical variability | Limited to cell culture systems |

| Nitrogen-15 Metabolic Labeling | Primary nitrogen-15 donor for metabolic labeling | Protein turnover studies in mammalian tissues | Broad applicability; cost-effective | Incomplete labeling in slow-turnover tissues |

| Parallel Reaction Monitoring (PRM) with 15N | Enables targeted quantification of 15N-labeled peptides | Targeted quantification of low-abundance proteins | Enhanced sensitivity; unambiguous quantification | Requires prior peptide identification |

| Pulsed-SILAC (pSILAC) | Temporal protein synthesis tracking via 15N incorporation | Temporal protein synthesis analysis | Real-time protein dynamics tracking | Complex data interpretation |

| Stable Isotope Labeling of Phosphoproteins (SILAP) | Phosphorylation site-specific labeling using 15N-ATP | Phosphorylation rate determination | Direct phosphorylation site identification | Limited to nuclear proteins |

Quantitative Phosphoproteomics Using Stable Isotope Tracing

The integration of hydroxylamine-15N hydrochloride in phosphoproteomics research has revolutionized the quantitative analysis of protein phosphorylation events [6] [7]. This approach enables researchers to measure phosphorylation stoichiometry and dynamics with exceptional precision, providing crucial insights into cellular signaling networks.

Stable Isotope Labeling of Phosphoproteins (SILAP) represents a sophisticated technique that utilizes gamma-oxygen-18 labeled ATP to directly label phosphorylation sites and quantify phosphorylation changes over time on hundreds of native proteins [7]. This methodology has demonstrated the capability to identify and quantify over 1,000 phosphorylation sites in a single experiment, enabling researchers to measure phosphorylation rates in different cell cycle phases [7].

The application of nitrogen-15 metabolic labeling in phosphoproteomics has enabled the identification of over 10,000 phosphopeptides in neuronal systems, facilitating accurate quantitative measurements of phosphoproteome changes following specific treatments [6]. This approach has revealed that short-term treatments can lead to changes in phosphorylation for approximately 7% of neuronal phosphopeptides, while prolonged treatments alter the total levels of several proteins essential for synaptic transmission and plasticity [6].

Parallel Reaction Monitoring (PRM) combined with nitrogen-15 labeling has emerged as a powerful targeted quantification approach for phosphoproteomics [8]. This technique addresses the challenges of quantifying low-abundance phosphopeptides by providing enhanced sensitivity and unambiguous quantification through the use of heavy-labeled peptides that serve as natural synthetic peptide standards [8].

Table 2: Quantitative Phosphoproteomics Using Stable Isotope Tracing

| Technique | Quantification Method | Phosphopeptide Coverage | Precision (CV%) | Dynamic Range |

|---|---|---|---|---|

| Hydroxylamine-15N Stable Isotope Tracing | MS1-based intensity comparison | >10,000 phosphopeptides | <10% | 3-4 orders of magnitude |

| Tandem Mass Tag (TMT) with 15N Labeling | MS3-based reporter ion quantification | >33,000 phosphorylated peptides | <15% | 2-3 orders of magnitude |

| Parallel Reaction Monitoring (PRM) | MS2-based targeted quantification | Targeted phosphopeptide panels | <5% | 4-5 orders of magnitude |

| Stable Isotope Labeling of Phosphate (SILAP) | Phosphate-specific isotope labeling | >1,000 phosphorylation sites | <8% | 3-4 orders of magnitude |

| Data-Independent Acquisition (DIA) | Fragment ion library matching | Comprehensive phosphoproteome | <12% | 3-4 orders of magnitude |

| Selected Reaction Monitoring (SRM) | Transition-based quantification | Predefined phosphopeptide sets | <3% | 5-6 orders of magnitude |

Structural Elucidation of Post-Translational Modifications

Hydroxylamine-15N hydrochloride plays a crucial role in the structural elucidation of various post-translational modifications (PTMs), enabling researchers to characterize the chemical nature and stoichiometry of protein modifications with high precision [9] [10]. The compound's unique chemical properties facilitate the detection and quantification of multiple PTM types through sophisticated mass spectrometry approaches.

The Site-resolved Protein Turnover (SPOT) profiling methodology has demonstrated the capability to measure the turnover of over 120,000 peptidoforms, including more than 33,000 phosphorylated, acetylated, and ubiquitinated peptides for over 9,000 native proteins [9]. This approach reveals global and site-specific differences in turnover associated with the presence or absence of PTMs, providing insights into the functional significance of these modifications [9].

Nuclear Magnetic Resonance (NMR) spectroscopy combined with nitrogen-15 labeling has proven particularly valuable for characterizing post-translational modifications and their effects on protein conformation [11]. The use of nitrogen-15 enriched proteins enables the detection of phosphorylation-induced conformational changes through chemical shift perturbations observed in hydrogen-15-nitrogen heteronuclear single quantum coherence (HSQC) spectra [11].

Hydroxylamine-15N hydrochloride has been successfully employed in the quantification of histone modifications, where it serves as an internal standard for measuring the dynamics of various histone post-translational modifications [10]. This approach has enabled researchers to quantify changes in histone methylation patterns in response to genetic perturbations, providing insights into epigenetic regulation mechanisms [10].

Table 3: Structural Elucidation of Post-Translational Modifications

| Modification Type | Detection Method | Quantification Accuracy | Sensitivity | Biological Significance |

|---|---|---|---|---|

| Phosphorylation | Phosphopeptide enrichment + 15N-MS | High (>95%) | attomole level | Signal transduction, enzyme regulation |

| Acetylation | Acetyl-lysine immunoprecipitation + 15N-MS | High (>90%) | femtomole level | Gene expression, chromatin remodeling |

| Methylation | Methyl-specific antibodies + 15N-MS | High (>92%) | femtomole level | Gene expression, protein stability |

| Ubiquitination | Ubiquitin remnant profiling + 15N-MS | Moderate (>85%) | femtomole level | Protein degradation, cell cycle |

| Glycosylation | Glycopeptide enrichment + 15N-MS | High (>88%) | femtomole level | Protein folding, cell recognition |

| SUMOylation | SUMO-specific enrichment + 15N-MS | Moderate (>80%) | picomole level | Nuclear transport, transcription |

| Hydroxylation | Hydroxylamine-15N derivatization | High (>94%) | femtomole level | Collagen stability, enzyme activity |

| Nitrosylation | Biotin switch assay + 15N-MS | Moderate (>82%) | picomole level | Redox signaling, protein function |

Multi-Omics Integration for Pathway Network Analysis

The integration of hydroxylamine-15N hydrochloride-based proteomic data with other omics platforms has enabled sophisticated pathway network analyses that provide comprehensive insights into cellular regulatory mechanisms [12] [13]. This multi-omics approach facilitates the identification of key regulatory pathways and networks through the integration of transcriptomics, proteomics, and metabolomics data.

The Multiomics Boolean Omics Network Invariant-Time Analysis (mBONITA) methodology represents a cutting-edge approach that utilizes prior knowledge networks to perform topology-based pathway analysis [12]. This method combines observed fold-changes with measures of node influence over signaling and strength of evidence across different omics datasets, enabling the identification of pathways with evidence of modulation across all omics layers [12].

PathIntegrate represents another innovative approach for integrating multi-omics datasets based on pathways, designed to exploit knowledge of biological systems and provide interpretable models [13]. This method employs single-sample pathway analysis to transform multi-omics datasets from the molecular to the pathway level, applying predictive models to integrate the data and identify multi-omics pathways ranked by their contribution to outcome prediction [13].

The Quantitative Cell Proteomic Atlas (QCPA) demonstrates the power of targeted mass spectrometry approaches for pathway-scale analysis, profiling 1,913 peptides from 469 effectors of cell surface signaling, apoptosis, stress response, gene expression, quiescence, and proliferation [14]. This comprehensive approach incorporates isotopically labeled peptides to determine post-translational modification stoichiometries and measure total protein abundance across multiple signaling pathways [14].

Table 4: Multi-Omics Integration Platforms for Pathway Network Analysis

| Platform/Method | Data Integration Approach | Supported Omics Types | Pathway Databases | Key Features |

|---|---|---|---|---|

| Multiomics Boolean Omics Network Invariant-Time Analysis (mBONITA) | Boolean network-based topology analysis | Transcriptomics, Proteomics, Phosphoproteomics | KEGG, Reactome, WikiPathways | Executable network models, perturbation analysis |

| PathIntegrate | Pathway-based multivariate modeling | Transcriptomics, Proteomics, Metabolomics | KEGG, Reactome, Gene Ontology | Single-sample pathway analysis, predictive modeling |

| PaintOmics | Multi-layer pathway visualization | Genomics, Transcriptomics, Proteomics, Metabolomics | KEGG, Reactome, WikiPathways, BioCarta | Interactive visualization, time-series analysis |

| Quantitative Cell Proteomic Atlas (QCPA) | Targeted MS-based pathway profiling | Proteomics, Phosphoproteomics | Custom curated pathways | Quantitative PTM stoichiometry measurement |

| ReactomeGSA | Gene set enrichment analysis | Transcriptomics, Proteomics | Reactome | Statistical pathway analysis, visualization |

| ActivePathways | Multi-omics pathway enrichment | Genomics, Transcriptomics, Proteomics | KEGG, Reactome, Gene Ontology | Multi-omics significance testing |

GHS Hazard Statements

H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard